molecular formula C17H13ClN2OS B2748975 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477857-67-3

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether

Cat. No.: B2748975
CAS No.: 477857-67-3
M. Wt: 328.81
InChI Key: OAEXYZFVVGNFAT-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a pyrimidine derivative featuring a sulfanyl linkage at the 4-position, a phenyl group at the 2-position, and a methoxy substituent at the 5-position. Pyrimidine derivatives are widely studied for their pharmaceutical relevance, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEXYZFVVGNFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether typically involves the reaction of 4-chlorothiophenol with 2-phenyl-5-pyrimidinyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C17H13ClN2OS
  • Molecular Weight : 328.82 g/mol
  • CAS Number : [Not specified in the sources]

The compound features a pyrimidine ring substituted with a chlorophenyl sulfanyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving urea and β-diketones.
  • Introduction of the Chlorophenyl Sulfanyl Group : The substitution is performed using chlorophenyl thiol and a suitable base.
  • Attachment of the Phenyl Group : This is often done through coupling reactions like Suzuki-Miyaura coupling.

The reaction conditions usually involve solvents such as dimethylformamide (DMF) and bases like potassium carbonate at elevated temperatures.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds with similar structures demonstrated strong inhibitory activity against AChE, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also exhibits significant urease inhibition, which can be beneficial in managing conditions like urinary tract infections .

Binding Affinity Studies

Docking studies have shown that this compound interacts effectively with bovine serum albumin (BSA), indicating good pharmacokinetic properties and potential for drug formulation .

Study on Antimicrobial Properties

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized derivatives for their antibacterial activity. The results demonstrated that certain derivatives exhibited significant activity against multiple bacterial strains, highlighting the potential of this compound class in antibiotic development .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibitory effects of compounds related to this compound. It was found that these compounds not only inhibited AChE but also showed promise in urease inhibition, suggesting their utility in treating both neurological and gastrointestinal conditions .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl etherSimilar pyrimidine structure with different substitutionsVarying reactivity and potential antimicrobial effects
6-{[(2-Chlorophenyl)sulfanyl]-2-methyl}-4-pyrimidinyl methyl etherContains a chlorophenyl group but differs in other substituentsVariations in biological activity due to substitution patterns
6-{[(4-Chlorophenyl)sulfanyl]-2-methyl}-4-pyrimidinyl methyl phenyl sulfoneSimilar core structure with additional sulfone groupEnhanced solubility and potential reactivity

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Hardness and Reactivity : Absolute hardness (η) calculations (Parr & Pearson, 1983) suggest that electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic environments .
  • Biological Activity : Sulfanyl and sulfonyl analogs exhibit varied bioactivity. For example, the 4-chlorophenylsulfanyl group in the target compound may improve membrane permeability compared to bulkier dichlorobenzyl derivatives .

Crystallographic and Computational Insights

  • Structural Analysis : SHELX and ORTEP-3 have been employed to resolve crystal structures of related pyrimidines, revealing planar pyrimidine rings with substituent-dependent torsional angles .
  • Noncovalent Interactions: NCI (Non-Covalent Interaction) plots (Johnson et al., 2010) highlight van der Waals interactions between chlorophenyl groups and hydrophobic protein pockets, critical for ligand-receptor binding .

Q & A

[Basic] What are the critical steps in synthesizing 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether, and how can reaction progress be effectively monitored?

The synthesis typically involves a multi-step protocol:

Sulfanylation : Introduction of the 4-chlorophenylthio group to the pyrimidine ring under basic conditions.

Etherification : Methylation of the hydroxyl group at the 5-position using methyl iodide or dimethyl sulfate.

Purification : Column chromatography or recrystallization to isolate the final product.

Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to verify structural integrity at each stage .

[Basic] Which spectroscopic techniques are essential for confirming the structure of this compound, and what are common challenges in interpreting spectral data?

  • 1H/13C NMR : Assigns proton and carbon environments but may face challenges in distinguishing isomers due to overlapping signals.
  • Mass Spectrometry (MS) : Confirms molecular weight but requires high-resolution MS (HRMS) to resolve isobaric interferences.
  • IR Spectroscopy : Identifies functional groups (e.g., ether C-O stretch at ~1100 cm⁻¹).

Advanced 2D NMR techniques (e.g., COSY, HSQC) are recommended to resolve ambiguities in crowded spectral regions .

[Advanced] How can factorial design of experiments (DOE) optimize the sulfanylation reaction conditions to maximize yield and minimize byproducts?

A 2^k factorial design evaluates variables such as:

  • Temperature (e.g., 60°C vs. 80°C)
  • Catalyst loading (e.g., 5 mol% vs. 10 mol%)
  • Stoichiometry of 4-chlorothiophenol (1.2 eq vs. 1.5 eq).

Statistical analysis (ANOVA) identifies significant factors and interactions. For example, higher catalyst loading may reduce reaction time but increase side-product formation, requiring a balanced optimization .

[Advanced] What computational approaches predict the regioselectivity of the pyrimidine ring functionalization during synthesis?

  • Density Functional Theory (DFT) : Calculates activation energies for competing reaction pathways (e.g., C-4 vs. C-5 substitution).
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states.
  • Machine Learning (ML) : Trains models on historical reaction data to predict optimal conditions.

These methods reduce experimental trial-and-error, particularly in designing asymmetric functionalization strategies .

[Advanced] How do researchers resolve discrepancies between theoretical and experimental NMR spectra for this compound?

Contradictions arise due to dynamic effects (e.g., rotational barriers in the sulfanyl group) or solvent-dependent shifts. Solutions include:

  • Variable-Temperature NMR : Detects conformational changes.
  • Computational Spectral Simulation : Tools like Gaussian or ACD/Labs predict shifts using quantum mechanical calculations.
  • Isotopic Labeling : 13C-labeled intermediates clarify ambiguous assignments .

[Advanced] What methodologies assess the compound's interaction with biological targets, considering potential off-target effects?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (Ka/Kd) to target proteins.
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells.
  • Off-Target Screening : High-throughput assays (e.g., kinase panels) identify unintended interactions.

Dose-response studies and molecular docking (AutoDock Vina) further refine specificity profiles .

[Advanced] What strategies address yield reduction during scale-up from lab to pilot plant synthesis?

  • Process Simulation : COMSOL Multiphysics models heat/mass transfer limitations in larger reactors.
  • Reactor Design : Continuous-flow systems improve mixing and thermal control.
  • Design of Experiments (DOE) : Identifies critical parameters (e.g., stirring rate, residence time) affecting scalability.

Pilot-scale DOE trials often reveal non-linear dependencies not apparent in small batches .

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